molecular formula C6H6BrN5 B2894078 3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole CAS No. 1279219-58-7

3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole

Cat. No. B2894078
CAS RN: 1279219-58-7
M. Wt: 228.053
InChI Key: KUDSSFWTWYPIIG-UHFFFAOYSA-N
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Description

“3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a triazole ring, which is another type of five-membered ring containing two carbon atoms and three nitrogen atoms. The compound also has a bromine atom and a methyl group attached .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imidazole-containing compounds often involves the reaction of a suitable precursor with an imidazole ring . In the case of “3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole”, it could potentially be synthesized from a precursor such as 3-bromo-5-trifluoromethylaniline .


Molecular Structure Analysis

The molecular structure of “3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole” is characterized by the presence of an imidazole ring and a triazole ring. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The triazole ring contains three nitrogen atoms and two carbon atoms.


Chemical Reactions Analysis

The chemical reactions involving “3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole” could potentially involve the bromine atom, which is a good leaving group, or the imidazole and triazole rings, which are nucleophilic and can participate in various reactions .

Scientific Research Applications

Electron-Releasing and Attracting Properties

G. Barlin (1967) explored the kinetics of reactions involving bromo-N-methyl-tetrazoles, -triazoles, and -imidazoles, providing insights into the electron-releasing power of singly bound and the electron-attracting power of doubly bound nitrogen atoms in five-membered rings. This study highlights the reactivity differences among various brominated triazoles and their potential applications in designing compounds with specific electronic properties (Barlin, 1967).

Novel Antibacterial Agents

F. Reck et al. (2005) identified 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, indicating the potential for safer antibiotic treatments. This research opens avenues for utilizing triazole derivatives in developing new antibacterial compounds with improved safety profiles (Reck et al., 2005).

Antimicrobial Activity Evaluation

N. Güzeldemirci and O. Küçükbasmacı (2010) synthesized new 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety and evaluated their antimicrobial activities. The study presents the synthesis route and the promising antimicrobial activities of these compounds, indicating their potential use in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).

Angiotensin II Antagonists

A series of triazoles and imidazo[1,2-b][1,2,4]triazoles were synthesized and evaluated as angiotensin II antagonists by W. Ashton et al. (1993) . Their work focused on compounds bearing various substituents, demonstrating the potential of these triazole derivatives in treating hypertension and related cardiovascular diseases (Ashton et al., 1993).

Thromboxane Synthetase Inhibitors

W. B. Wright et al. (1986) investigated imidazoles and triazoles as thromboxane synthetase inhibitors and antihypertensive agents. Their findings indicate that certain derivatives can inhibit thromboxane synthetase without affecting prostacyclin formation, offering insights into the development of cardiovascular drugs (Wright et al., 1986).

Future Directions

The future directions for “3-bromo-5-(1H-imidazol-1-yl)-1-methyl-1H-1,2,4-triazole” could involve further exploration of its potential biological activities and the development of new drugs based on its structure . The synthesis methods could also be optimized for better yield and purity .

properties

IUPAC Name

3-bromo-5-imidazol-1-yl-1-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN5/c1-11-6(9-5(7)10-11)12-3-2-8-4-12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDSSFWTWYPIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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